(1S,5S,9S)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid
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Overview
Description
(1S,5S,9S)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11210(1),(1)?0?,?]hexadec-14-ene-14-carboxylic acid is a complex organic compound with a unique tetracyclic structure This compound is notable for its intricate molecular architecture, which includes multiple ring systems and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,9S)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadec-14-ene-14-carboxylic acid typically involves multi-step organic synthesis. The process begins with the construction of the tetracyclic core, followed by the introduction of functional groups. Common synthetic routes may include Diels-Alder reactions, cycloadditions, and selective functional group transformations. Reaction conditions often require precise temperature control, the use of catalysts, and protective group strategies to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound, if applicable, would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale operations, ensuring consistent quality control, and implementing cost-effective production techniques. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,5S,9S)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadec-14-ene-14-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids or aldehydes.
Reduction: Reduction of carboxylic acid groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the tetracyclic core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, organometallic compounds, and acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
(1S,5S,9S)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadec-14-ene-14-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,5S,9S)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadec-14-ene-14-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A compound with a similar carboxylic acid functional group but different structural features.
Uniqueness
(1S,5S,9S)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadec-14-ene-14-carboxylic acid is unique due to its tetracyclic structure and the presence of multiple functional groups, which confer distinct chemical reactivity and potential applications. Its complex architecture sets it apart from simpler compounds and makes it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C20H30O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1S,5S,9S)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-18(12-21)7-3-8-19(2)15(18)6-9-20-10-13(4-5-16(19)20)14(11-20)17(22)23/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13?,15?,16?,18-,19-,20+/m1/s1 |
InChI Key |
WUENWZUJMIZJPA-BELRTQSGSA-N |
Isomeric SMILES |
C[C@@]1(CCC[C@@]2(C1CC[C@]34C2CCC(C3)C(=C4)C(=O)O)C)CO |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(=C4)C(=O)O)C)CO |
Origin of Product |
United States |
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